molecular formula C11H15N3S B7629943 2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole

2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole

Cat. No.: B7629943
M. Wt: 221.32 g/mol
InChI Key: UKDUDBUINARIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole is not yet fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to induce apoptosis in cancer cells, leading to its potential use as an anti-cancer agent. Additionally, the compound has been shown to have antibacterial effects against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its relatively simple synthesis method. The compound is also stable under certain conditions, making it suitable for use in various experiments. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in certain fields.

Future Directions

There are several future directions for the study of 2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with the aim of developing new drugs for the treatment of these conditions. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields of research.

Synthesis Methods

The synthesis of 2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole involves the reaction of 2-aminothiazole with tert-butyl isocyanide and 1-methyl-4-formylpyrazole in the presence of a catalyst. The reaction yields the desired compound with a good yield.

Scientific Research Applications

2-Tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

Properties

IUPAC Name

2-tert-butyl-4-(1-methylpyrazol-4-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-11(2,3)10-13-9(7-15-10)8-5-12-14(4)6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDUDBUINARIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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